molecular formula C3H8N2O2 B13316589 3-Amino-2-hydroxypropanamide

3-Amino-2-hydroxypropanamide

Cat. No.: B13316589
M. Wt: 104.11 g/mol
InChI Key: LEAQZMXPWIKGQQ-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxypropanamide is an organic compound with the molecular formula C3H8N2O2 It is a derivative of propanamide and contains both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxypropanamide typically involves the reaction of 3-amino-2-hydroxypropanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-100°C. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity of the final product. The use of biocatalysts can also be explored to achieve environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

3-Amino-2-hydroxypropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

    2-Amino-3-hydroxypropanamide: Similar in structure but differs in the position of the amino and hydroxyl groups.

    3-Amino-2-hydroxypropanoic acid: A derivative with a carboxylic acid group instead of an amide group.

Uniqueness: 3-Amino-2-hydroxypropanamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

3-amino-2-hydroxypropanamide

InChI

InChI=1S/C3H8N2O2/c4-1-2(6)3(5)7/h2,6H,1,4H2,(H2,5,7)

InChI Key

LEAQZMXPWIKGQQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)N)O)N

Origin of Product

United States

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